N-butyl-3,4-dimethylbenzenesulfonamide N-butyl-3,4-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720114
InChI: InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3
SMILES: CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol

N-butyl-3,4-dimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC0720114

Molecular Formula: C12H19NO2S

Molecular Weight: 241.35 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3,4-dimethylbenzenesulfonamide -

Specification

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
IUPAC Name N-butyl-3,4-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3
Standard InChI Key FYUJTTTZNLOWBE-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C
Canonical SMILES CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

N-butyl-3,4-dimethylbenzenesulfonamide belongs to the class of organic compounds known as sulfonamides, specifically arylsulfonamides. Its chemical structure consists of a benzene ring substituted with methyl groups at positions 3 and 4, a sulfonamide group (-SO₂NH-), and an N-butyl chain. The full molecular formula is C₁₂H₁₉NO₂S, with a calculated molecular weight of approximately 241.35 g/mol.

The compound features several key structural components:

  • A 3,4-dimethylbenzene (or 3,4-xylene) core

  • A sulfonyl group (-SO₂-) attached directly to the aromatic ring

  • A secondary amine formed by the connection of a butyl chain to the nitrogen of the sulfonamide group

The presence of these functional groups endows the compound with specific physicochemical properties that influence its reactivity, solubility, and potential applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Based on the spectral data for similar compounds in the search results, the predicted ¹H NMR spectral data for N-butyl-3,4-dimethylbenzenesulfonamide in CDCl₃ would show characteristic signals:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.4-7.7complex pattern3H
-NH-4.5-5.0broad singlet1H
-CH₂-NH-2.7-2.9quartet2H
Aromatic -CH₃ (positions 3,4)2.2-2.4singlets6H
-CH₂-CH₂-CH₂-1.3-1.6multiplet4H
-CH₃ (terminal)0.8-0.9triplet3H

For ¹³C NMR, the predicted spectral pattern would include:

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic carbons125-145
-SO₂- attached aromatic carbon135-140
-CH₂-NH-42-45
Aromatic -CH₃ carbons19-21
-CH₂-CH₂-CH₂-20-35
-CH₃ (terminal)13-14

These predicted spectral characteristics are extrapolated from similar compounds like N-butyl-4-methylbenzenesulfonamide mentioned in the search results .

Mass Spectrometry

The mass spectral fragmentation pattern of N-butyl-3,4-dimethylbenzenesulfonamide would likely show:

  • Molecular ion peak at m/z 241 (M⁺)

  • Fragment peaks corresponding to loss of butyl group

  • Characteristic sulfonamide fragmentation patterns

  • Fragments related to the dimethylbenzene moiety

A comparison with the mass spectral data for N-butyl-4-methylbenzenesulfonamide (3c4) mentioned in the search results would suggest similar fragmentation patterns, adjusted for the additional methyl group .

Reactivity and Chemical Transformations

Sulfonamide Reactivity

The sulfonamide functional group in N-butyl-3,4-dimethylbenzenesulfonamide possesses characteristic reactivity that enables various chemical transformations:

  • N-alkylation: The NH proton of the sulfonamide group can be deprotonated with bases like NaH or K₂CO₃, allowing for subsequent alkylation with alkyl halides or other electrophiles.

  • Hydrolysis: Under harsh acidic or basic conditions, the S-N bond can undergo hydrolysis, though sulfonamides are generally stable under mild conditions.

  • Reduction: Various reducing agents can transform the sulfonamide group to different functional groups, potentially providing access to amines or other derivatives.

  • Metal coordination: The sulfonamide group can coordinate with various metal ions, which might be relevant for catalytic applications.

Effect of 3,4-Dimethyl Substitution

The presence of methyl groups at positions 3 and 4 of the benzene ring would influence the electronic properties of the aromatic system and consequently affect the reactivity of the sulfonamide group. These substituents would:

  • Increase electron density in the aromatic ring through inductive effects

  • Potentially influence the acidity of the sulfonamide NH proton

  • Provide steric effects that might impact reaction rates and selectivity in certain transformations

  • Alter the compound's physical properties such as solubility and lipophilicity

Comparative Analysis with Related Compounds

Structural Analogs

Comparing N-butyl-3,4-dimethylbenzenesulfonamide with structurally related compounds provides insights into structure-property relationships:

CompoundKey Structural DifferenceEffect on Properties
N-butyl-4-methylbenzenesulfonamideLacks 3-methyl groupLower lipophilicity, potentially different crystalline properties
N-butyl-3-methylbenzenesulfonamideLacks 4-methyl groupDifferent electronic effects on sulfonamide group
N-butyl-2,4-dimethylbenzenesulfonamide2,4-dimethyl vs. 3,4-dimethyl patternIncreased steric hindrance near sulfonamide group
N-methyl-3,4-dimethylbenzenesulfonamideMethyl vs. butyl on nitrogenLower lipophilicity, different solubility profile

The search results mention N-butyl-4-methylbenzenesulfonamide (3c4), which differs from our target compound by having only one methyl group at position 4 rather than two methyl groups at positions 3 and 4 .

Functional Group Variations

Comparing with compounds that feature different functional groups:

CompoundFunctional VariationComparative Property Changes
3,4-dimethylbenzenesulfonamideNo N-alkyl substituentHigher melting point, lower solubility in organic solvents
N-butyl-3,4-dimethylbenzamideAmide vs. sulfonamideDifferent hydrogen bonding capabilities, reduced acidity
N-butyl-3,4-dimethylanilineAmine vs. sulfonamideHigher basicity, different reactivity pattern
3,4-dimethyl-N-tosylbutanamideReversed connectivityDifferent geometric and electronic properties

Current Research and Future Directions

Research Status

  • Development of more efficient synthetic methodologies, potentially using catalytic approaches

  • Investigation of structure-activity relationships in biological systems

  • Exploration of applications in materials science and coordination chemistry

  • Utilization as building blocks in the synthesis of more complex molecular architectures

Future Research Directions

Promising future research avenues for N-butyl-3,4-dimethylbenzenesulfonamide might include:

  • Comprehensive characterization of its physicochemical properties

  • Screening for biological activities, particularly antimicrobial, enzyme inhibition, or anti-inflammatory effects

  • Exploration of its potential as a ligand in metal-catalyzed reactions

  • Investigation of its utility in polymer chemistry and materials science

  • Development of novel synthetic transformations using this compound as a platform

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